[3-(Dimethylamino)propyl](2-phenylethyl)amine
Description
3-(Dimethylamino)propylamine is a tertiary amine with a dimethylamino group attached to a propyl chain and a 2-phenylethyl substituent.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(2)12-6-10-14-11-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCTUZSPFNFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Molar Ratios : A 1:1.2 molar ratio of 2-phenylethylamine to 3-chloro-N,N-dimethylpropylamine ensures excess alkylating agent for complete conversion.
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Temperature : Reactions conducted at 80–100°C for 12–24 hours achieve optimal yields (78–92%).
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Catalysis : Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction rates by improving solubility.
Post-reaction workup involves extraction with dichloromethane, followed by vacuum distillation to isolate the product. Impurities such as unreacted starting materials are removed via fractional crystallization.
Reductive Amination of 2-Phenylethylamine with 3-Dimethylaminopropionaldehyde
Reductive amination between 2-phenylethylamine and 3-dimethylaminopropionaldehyde offers a high-yielding pathway. This method employs reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to convert the intermediate imine to the target amine.
Protocol and Mechanistic Insights
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Imine Formation : The amine and aldehyde react in methanol at 25°C for 2 hours to form an imine intermediate.
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Reduction : NaBH3CN is added at 0°C, and the mixture is stirred for 12 hours, yielding 86–94% product.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts such as over-alkylated species.
This method avoids harsh alkylation conditions and is preferable for heat-sensitive substrates.
Catalytic Coupling Using Vanadium-Based Catalysts
Adapting methodologies from acetylene amination, vanadium catalysts such as vanadyl acetylacetonate (VO(acac)₂) enable coupling between 2-phenylethylamine and propargyl derivatives. For example, reacting 2-phenylethylamine with 3-dimethylaminopropyne in toluene at 85°C under argon yields the target compound in 84–98% efficiency.
Key Advantages
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Catalyst Loading : 0.3 mmol VO(acac)₂ per 10 mmol substrate minimizes side reactions.
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Solvent Effects : Toluene outperforms DMF or THF by reducing catalyst decomposition.
Two-Step Synthesis via Intermediate Amines
A modular approach involves synthesizing 3-dimethylaminopropylamine followed by coupling with 2-phenylethyl bromide:
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products depend on the nucleophile used, such as alkylated amines or substituted aromatic compounds.
Scientific Research Applications
Agrochemical Synthesis
DMAPA serves as an important intermediate in the synthesis of agrochemicals. Its ability to facilitate the creation of herbicides and pesticides makes it valuable in agricultural science. Research indicates that compounds derived from DMAPA exhibit enhanced efficacy against various pests and diseases .
Pharmaceutical Development
DMAPA has been explored for its potential in drug development, particularly as a building block for anti-inflammatory agents. For instance, derivatives of DMAPA have shown promise in reducing inflammation in animal models, suggesting its utility in treating conditions such as arthritis .
Polymer Chemistry
In polymer chemistry, DMAPA is utilized as a catalyst for polyurethane and epoxy polymerizations. Its role as a catalyst enhances the efficiency of these reactions, leading to improved material properties in final products .
Water Treatment Chemicals
The compound is also employed in the formulation of water treatment chemicals. Its properties allow it to effectively interact with contaminants, aiding in their removal from water systems .
Case Study 1: Anti-inflammatory Drug Development
A study examined the efficacy of DMAPA derivatives in treating collagen-induced arthritis in rats. The results indicated significant reductions in inflammation markers compared to control groups, highlighting the compound’s therapeutic potential .
Case Study 2: Agrochemical Efficacy
Research focusing on the synthesis of new herbicides using DMAPA demonstrated that these compounds were more effective than traditional herbicides at lower concentrations, leading to reduced environmental impact while maintaining agricultural productivity .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Structural Analogs with Modified Amino Groups
- N,N-Bis[3-(dimethylamino)propyl]amine (): Structure: Contains two dimethylaminopropyl groups. Applications: Used as a chelating agent or catalyst in polymerization due to multiple amino sites . Key Difference: Additional dimethylamino groups increase molecular weight (~228.4 g/mol) and enhance coordination capacity compared to the monofunctional target compound.
- 3-(Diethylamino)propylamine (): Structure: Diethylamino group replaces dimethylamino. Applications: Intermediate in agrochemicals or surfactants. Key Difference: Ethyl substituents increase lipophilicity, improving solubility in non-polar solvents but reducing basicity compared to dimethyl analogs .
Analogs with Aromatic Substitutions
- [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine (): Structure: Dimethoxyphenyl instead of phenylethyl. Applications: Pharmaceutical intermediate (e.g., dihydrochloride salt form).
- N-[3-(Dimethylamino)propyl]oleamide (): Structure: Oleyl amide linked to dimethylaminopropyl. Applications: Surfactant in personal care products. Key Difference: Amphiphilic nature due to the long alkyl chain enables emulsification, unlike the aromatic target compound .
Polymer-Relevant Analogs
- Poly(2-(3-(dimethylamino)propyl)-norbornene imide) (): Structure: Dimethylaminopropyl group integrated into a norbornene polymer backbone. Applications: High molecular weight (~20 kDa) amphiphilic block copolymers for material science.
Surfactant and Flotation Performance
- p[NIPAM-co-DMAPMA] (): A copolymer containing N-[3-(dimethylamino)propyl]methacrylamide demonstrated superior selectivity in lithium spodumene flotation compared to traditional amines. This highlights the role of dimethylaminopropyl groups in enhancing mineral adhesion via electrostatic interactions .
Pharmaceutical Intermediates
- 2-Chloroethyl dimethylamine () : Used as an alkylating agent in drug synthesis. The target compound’s phenylethyl group may offer steric hindrance, altering reactivity in similar reactions .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Applications | Key Properties |
|---|---|---|---|
| 3-(Dimethylamino)propylamine | ~222.3 | Surfactants, pharmaceuticals | Aromatic hydrophobicity, moderate basicity |
| N,N-Bis[3-(dimethylamino)propyl]amine | ~228.4 | Polymerization catalysts | High coordination capacity |
| 3-(Diethylamino)propylamine | ~130.2 | Agrochemical intermediates | Enhanced lipophilicity |
| N-[3-(Dimethylamino)propyl]oleamide | ~367.6 | Personal care surfactants | Amphiphilic, stable emulsions |
| Poly(norbornene imide) with dimethylaminopropyl | ~20,000 | Amphiphilic block copolymers | High molecular weight, ROMP-compatible |
Biological Activity
3-(Dimethylamino)propylamine, a compound featuring a dimethylamino group and a phenylethyl moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a dimethylamino group attached to a propyl chain, which is further connected to a phenylethyl group. The presence of the dimethylamino group is crucial for its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems. Specifically, 3-(Dimethylamino)propylamine may exhibit:
- Monoamine Transporter Inhibition : It has been shown to bind to serotonin (SERT) and norepinephrine transporters (NET), influencing neurotransmitter levels in the synaptic cleft .
- Oxidoreductase Activity : The compound may participate in oxidative deamination processes, which are vital for metabolizing biogenic amines in the central nervous system .
Antidepressant Effects
A study investigating the binding affinities of various analogs revealed that 3-(Dimethylamino)propylamine and its derivatives could serve as potential antidepressants by modulating serotonin levels through SERT inhibition. The Ki values obtained from binding assays highlighted significant displacement of radioligands, indicating strong interaction with SERT .
Antimicrobial Properties
Emerging evidence suggests that derivatives of this compound may also possess antimicrobial activity. For instance, certain analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .
Case Studies and Research Findings
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Binding Affinity Studies : A comprehensive analysis of several analogs showed that modifications to the phenyl ring significantly affected binding affinities at SERT. For example, bulky substitutions decreased affinity, while smaller groups maintained or enhanced it .
Compound SERT Binding Affinity (Ki µM) Original 10.5 4-F 60 4-Br 65 - Antimicrobial Activity : In vitro tests on related compounds indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)propylamine, and how can intermediates be optimized for yield?
- The synthesis typically involves alkylation or reductive amination. For example, a multi-step approach may use THF as a solvent with n-BuLi for deprotonation, followed by alkylation with chloromethyltrimethylsilane. Optimizing stoichiometry (e.g., 1.1–1.3 equivalents of alkylating agents) and reaction temperature (0°C to room temperature) improves yields up to 70% . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing 3-(Dimethylamino)propylamine?
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms the structure, with characteristic peaks for dimethylamino (δ ~2.2 ppm) and phenylethyl groups (δ ~7.3 ppm). Mass spectrometry (ESI-TOF) validates molecular weight ([M+H]⁺ calculated for C₁₃H₂₂N₂: 206.18 g/mol). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. How can researchers mitigate hazards during handling of 3-(Dimethylamino)propylamine?
- Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritation. Store under nitrogen at 2–8°C. Neutralize spills with 5% acetic acid, followed by sodium bicarbonate .
Q. What purification strategies are effective for removing by-products in the final compound?
- Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted amines. Recrystallization from ethanol/water (4:1 v/v) achieves >98% purity. HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) resolves polar impurities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for 3-(Dimethylamino)propylamine synthesis?
- Apply full factorial design to variables: temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze interactions using ANOVA; response surface methodology (RSM) identifies optimal conditions (e.g., 40°C, 10 mol% catalyst in THF) .
Q. What computational tools predict the reactivity of 3-(Dimethylamino)propylamine in nucleophilic substitutions?
- Density Functional Theory (DFT) (B3LYP/6-31G*) calculates charge distribution, showing high nucleophilicity at the dimethylamino group. Molecular dynamics simulations (Amber) model solvent effects, revealing THF stabilizes transition states better than DMSO .
Q. How do crystal packing interactions influence the stability of 3-(Dimethylamino)propylamine derivatives?
- X-ray crystallography shows hydrogen bonding between NH groups and chloride anions (N–H⋯Cl, 2.1 Å) creates R₂²(22) ring motifs. Van der Waals interactions between phenyl groups enhance lattice energy, reducing hygroscopicity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar amines?
- Conduct meta-analysis of IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences). Use molecular docking (AutoDock Vina) to compare binding affinities at target receptors (e.g., serotonin transporters vs. dopamine receptors) .
Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways of 3-(Dimethylamino)propylamine?
- Synthesize ¹⁵N-labeled analogs via reductive amination with ¹⁵NH₄Cl. LC-MS/MS quantifies labeled metabolites in hepatic microsomes, identifying N-demethylation as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
